2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

Descripción general

Descripción

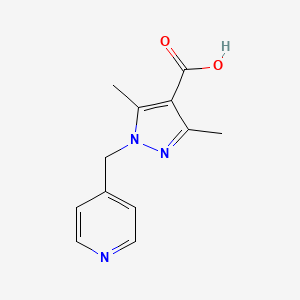

“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da .

Molecular Structure Analysis

The molecular structure of “2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” consists of a tetrahydro-2H-pyran ring attached to a 4-nitrobenzyl group via an oxygen atom . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis

“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” has a density of 1.2±0.1 g/cm3 and a boiling point of 376.6±37.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.0±3.0 kJ/mol . The compound has a flash point of 167.0±28.5 °C . It has a molar refractivity of 62.0±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Substituted 2-amino benzo[b]pyrans, including structures related to "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," have been synthesized through a three-component condensation process. The molecular and crystal structures of these compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, are determined using X-ray diffraction analysis, showcasing their potential in the development of new materials or pharmaceuticals (Shestopalov et al., 2003).

Educational Applications in Organic Chemistry

In an educational context, the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via environmentally friendly reactions introduces students to green chemistry practices. This synthesis is part of a laboratory project that explores the reaction scope with different carbonyl substrates, emphasizing the compound's role in promoting sustainable chemistry practices (Dintzner et al., 2012).

Cosmetic Applications

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a derivative of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," has been identified as an effective tyrosinase inhibitor, suggesting its use as a cosmetic additive for skin lightening. This application underlines the compound's potential in cosmetic formulations to address hyperpigmentation issues (Ying-qi, 2010).

Synthesis of Heterocyclic Compounds

The versatility of 2H-pyran-2-ones, to which "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran" is structurally related, extends to their role as precursors in the synthesis of a wide array of aromatic and heterocyclic compounds. This demonstrates their importance in the synthesis of biologically active molecules and materials with unique photophysical properties (Singh et al., 2007).

Bioorganic Chemistry

Pyrans, including derivatives of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," play a pivotal role in bioorganic chemistry due to their presence in many biologically active natural and synthetic products. These compounds have been explored for their synthetic potential and diverse biological activities, further highlighting their significance in the development of new therapeutic agents (Suthar et al., 2021).

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXKNTZXSUCTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)

![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2801803.png)

![4-[2-(5-Bromo-2-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2801804.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)

![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)

![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)